molecular formula C22H24N2O3S B2963851 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 325812-38-2

1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine

Cat. No.: B2963851
CAS No.: 325812-38-2
M. Wt: 396.51
InChI Key: YRQQPHFTBKMAFH-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a chemical compound with the molecular formula C22H24N2O3S. It is known for its complex structure, which includes a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a methoxynaphthalene moiety

Preparation Methods

The synthesis of 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the piperazine ring, which is then benzylated.

    Sulfonylation: The benzylated piperazine undergoes sulfonylation using a sulfonyl chloride derivative of methoxynaphthalene.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents and catalysts to ensure high yield and purity

Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness.

Chemical Reactions Analysis

1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzyl and methoxynaphthalene groups can participate in electrophilic or nucleophilic substitution reactions.

    Common Reagents: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials

Comparison with Similar Compounds

1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine can be compared with other similar compounds:

    Similar Compounds: Compounds like 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperidine and 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]morpholine share structural similarities.

Properties

IUPAC Name

1-benzyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-27-21-11-12-22(20-10-6-5-9-19(20)21)28(25,26)24-15-13-23(14-16-24)17-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQQPHFTBKMAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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